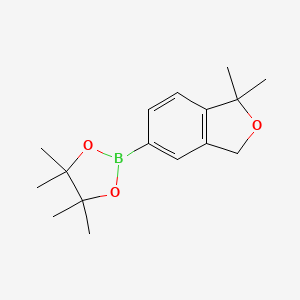
2-(1,1-Dimethyl-1,3-dihydroisobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,1-Dimethyl-1,3-dihydroisobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative This compound is known for its unique structure, which includes a boron atom bonded to an oxygen atom, forming a dioxaborolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dimethyl-1,3-dihydroisobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 1,1-dimethyl-1,3-dihydroisobenzofuran-5-yl)boronic acid with a suitable dioxaborolane precursor. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,1-Dimethyl-1,3-dihydroisobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The boron atom can participate in substitution reactions, where the dioxaborolane ring is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products
The major products formed from these reactions include boronic esters, borates, and substituted dioxaborolanes. These products have various applications in organic synthesis and materials science .
Wissenschaftliche Forschungsanwendungen
2-(1,1-Dimethyl-1,3-dihydroisobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Industry: The compound is used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(1,1-Dimethyl-1,3-dihydroisobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecules. The boron atom in the compound can interact with nucleophiles, such as hydroxyl or amino groups, forming boronate esters or amides. These interactions are crucial for its applications in organic synthesis and drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1,1-Dimethyl-1,3-dihydroisobenzofuran-5-yl)boronic acid: This compound is similar in structure but lacks the dioxaborolane ring, making it less versatile in certain reactions.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: This compound has a phenyl group instead of the isobenzofuran moiety, which affects its reactivity and applications.
Uniqueness
2-(1,1-Dimethyl-1,3-dihydroisobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of the isobenzofuran moiety and the dioxaborolane ring. This structure provides a balance of stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C16H23BO3 |
|---|---|
Molekulargewicht |
274.2 g/mol |
IUPAC-Name |
2-(1,1-dimethyl-3H-2-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO3/c1-14(2)13-8-7-12(9-11(13)10-18-14)17-19-15(3,4)16(5,6)20-17/h7-9H,10H2,1-6H3 |
InChI-Schlüssel |
MOHLAQFNYHPKCK-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(OC3)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


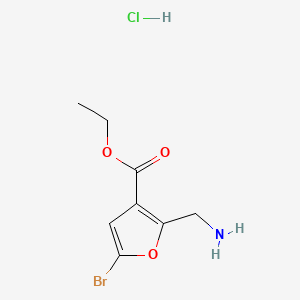
![3,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine](/img/structure/B13452366.png)
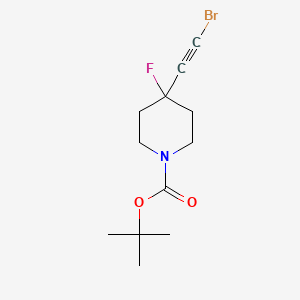

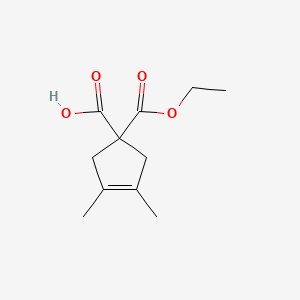
![(2R)-2-[(2R)-2-aminopent-4-ynamido]propanoic acid hydrochloride](/img/structure/B13452401.png)
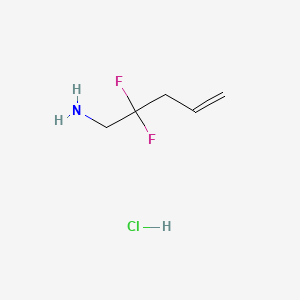
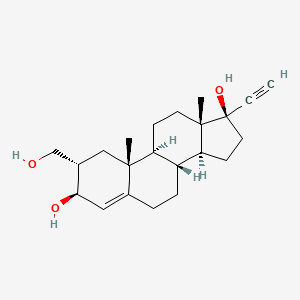

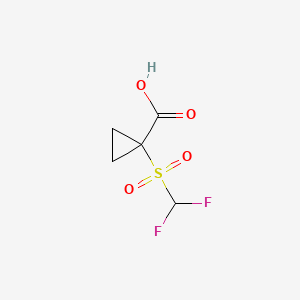
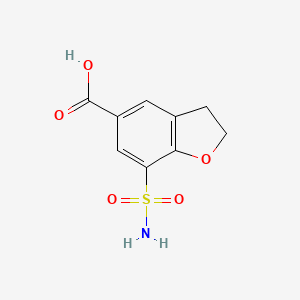
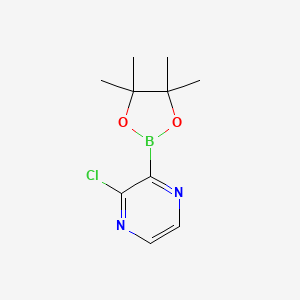
![1-[5-(Trifluoromethyl)pyrimidin-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13452454.png)
![tert-butyl N-{1-[(piperidin-4-yl)methyl]azetidin-3-yl}carbamate](/img/structure/B13452459.png)
